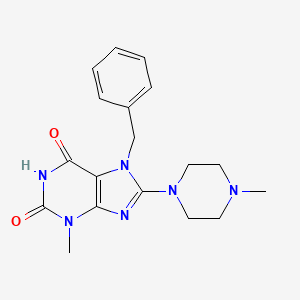

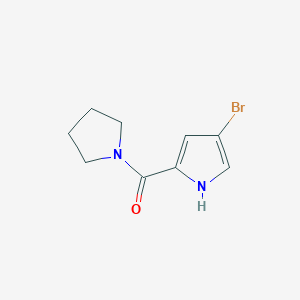

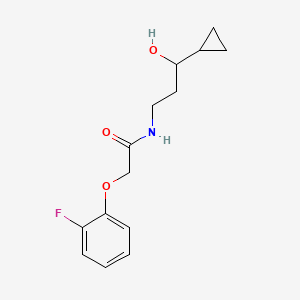

4-bromo-2-(pyrrolidine-1-carbonyl)-1H-pyrrole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-bromo-2-(pyrrolidine-1-carbonyl)-1H-pyrrole” is an organic compound . It belongs to the class of organic compounds known as anthranilamides . These are aromatic compounds containing a benzene carboxamide moiety that carries an amine group at the 2-position of the benzene ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of pinacol boronic esters has been used to synthesize related compounds . This method utilizes a radical approach and allows for formal anti-Markovnikov alkene hydromethylation .Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Activity

- Novel 4-pyrrolidin-3-cyanopyridine derivatives, synthesized using a similar compound, showed significant antimicrobial activity against a range of bacteria (Bogdanowicz et al., 2013).

Pyrrole and Pyrrole Derivatives

- Pyrrole derivatives, including those similar to the mentioned compound, are key in biological molecules like heme and chlorophyll. They have applications in the synthesis of polypyrroles, which are electrically conducting and used in various industries (Anderson & Liu, 2000).

Chemical Synthesis Techniques

- A method was described for regioselective bromination of pyrrole-2-carboxamide substrates, relevant to the synthesis of derivatives of the compound (Gao et al., 2018).

Synthesis of Novel Derivatives

- A study discussed the synthesis of novel bromo-substituted 1,3-dithiolium derivatives, which included a method potentially applicable to the synthesis of related compounds (Sarbu et al., 2019).

Luminescent Polymers

- Polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit, which is structurally related to the compound , have been synthesized and shown to exhibit strong fluorescence, making them useful in various applications (Zhang & Tieke, 2008).

Biological Activity Studies

- Derivatives of 2-mercapto-4-(pyrrolidin-1-yl)pyridine, structurally related to the compound, have been synthesized and tested for bacteriostatic and antituberculosis activity (Miszke et al., 2008).

Propiedades

IUPAC Name |

(4-bromo-1H-pyrrol-2-yl)-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O/c10-7-5-8(11-6-7)9(13)12-3-1-2-4-12/h5-6,11H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUHKMOJHPPUYRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC(=CN2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-fluorophenyl)methyl]-1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-{[4-(2,4-Dimethylbenzenesulfonamido)phenyl]formamido}acetic acid](/img/structure/B2599433.png)

![(Z)-methyl 3-(2-methoxyethyl)-2-((2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2599435.png)

![1-[But-2-en-1-yl]-2,4,6-triphenylpyridin-1-ium tetrafluoroborate](/img/structure/B2599436.png)

![Methyl 4-{[({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B2599438.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2599440.png)

![2-(4-methoxyphenyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2599447.png)